molecular formula C11H19N3S B13330219 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine

Cat. No.: B13330219
M. Wt: 225.36 g/mol
InChI Key: JTIBFZJOOMURAS-UHFFFAOYSA-N
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Description

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is a complex organic compound that features both imidazole and piperidine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring through a thioether linkage. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with 2-chloroethylpiperidine under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is not fully understood but is believed to involve interactions with various molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s biological activity by interacting with receptors and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Piperidine: A basic nitrogen-containing heterocycle that forms the backbone of many pharmaceuticals.

    Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the thioether linkage in the target compound.

Uniqueness

4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is unique due to the combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine

InChI

InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-4-10-2-5-12-6-3-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

JTIBFZJOOMURAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCNCC2

Origin of Product

United States

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